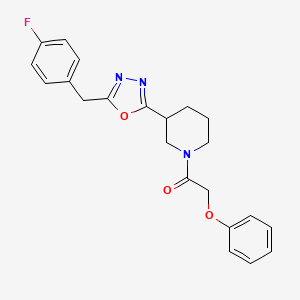

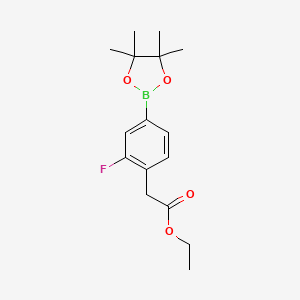

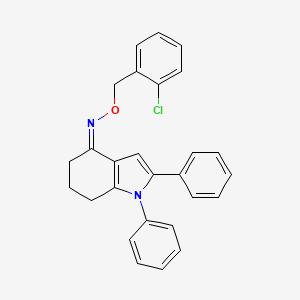

![molecular formula C16H14N2OS B2720098 N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide CAS No. 303147-28-6](/img/structure/B2720098.png)

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 303147-28-6 . It has a linear formula of C16H14N2OS .

Molecular Structure Analysis

The molecular formula of this compound is C16H14N2OS . It has an average mass of 282.360 Da and a monoisotopic mass of 282.082672 Da .Scientific Research Applications

Novel Insecticides

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide is part of a novel class of insecticides with unique chemical structures, such as flubendiamide. This compound exhibits extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its unique structure, featuring novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributes to its efficacy and safety for non-target organisms. It's anticipated to be an effective agent in controlling lepidopterous insects within insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to this compound have been extensively studied. For instance, N-allenyl cyanamides were accessed via a one-pot deoxycyanamidation-isomerization approach, highlighting the versatility of these compounds in organic synthesis. This methodology facilitates the generation of a diverse array of cyanamide products, demonstrating the compound's utility in deriving novel chemical entities with potential biological applications (Ayres et al., 2018).

Organic Synthesis

In the realm of organic synthesis, derivatives of this compound have been utilized to generate a variety of chemical structures. For example, 4H-1,4-benzothiazine derivatives were synthesized from 2-aminobenzenethiols, showcasing the potential of these compounds in creating pharmacologically relevant structures through ring closure and derivatization techniques (Kobayashi et al., 2006).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The chemical moiety of this compound and its derivatives have been explored in the development of immunoreagents for enzyme-linked immunosorbent assays (ELISA). This application underscores the compound's utility in creating sensitive and selective detection methods for various analytes, particularly in environmental and pharmaceutical analysis (Adrián et al., 2009).

Antibacterial and Antifungal Activities

Research into sulfanilamide derivatives, structurally related to this compound, has revealed insights into their antibacterial and antifungal activities. These studies contribute to the understanding of how structural modifications impact the biological activities of these compounds, providing a foundation for the development of new antimicrobial agents (Lahtinen et al., 2014).

properties

IUPAC Name |

N-(5-cyano-2-methylsulfanylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-5-3-4-6-13(11)16(19)18-14-9-12(10-17)7-8-15(14)20-2/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEWKNJMJDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)